3-苯甲酰基-6-溴-1-苯并呋喃-4,5-二酮

描述

Synthesis Analysis

The synthesis of benzofuran derivatives often employs methods that highlight the efficiency and atom economy. For instance, the use of monobromomalononitrile as an efficient organo-brominating agent under ambient conditions has been developed for the facile synthesis of 3H,3′H-spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing the utilization of simple starting materials and non-toxic reagents for good product yields (Kundu et al., 2014). Additionally, electrogenerated base-promoted synthesis methods have been employed for the creation of benzofuran derivatives, highlighting the benefits of high yields, atom economy, and environmental friendliness (Goodarzi & Mirza, 2020).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied, revealing insights into their conformation and geometrical arrangements. Crystallographic analyses provide detailed information on molecular geometry, showcasing the syn- and anti-arrangements of phenyl rings about certain bonds and highlighting intramolecular interactions that influence structural characteristics (Puckett et al., 1977).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions that showcase their reactivity and versatility. For example, reactions with dimedone or similar compounds can lead to structurally novel benzofuran derivatives, demonstrating the potential for creating diverse chemical structures with varying functionalities (Tutynina et al., 2013). Additionally, domino processes catalyzed by CuI have been used to synthesize 2,3-disubstituted benzofurans, highlighting the compound's role in facilitating complex transformations (Lu et al., 2007).

Physical Properties Analysis

The physical properties of benzofuran derivatives, including their photochromic and photomagnetic behaviors, have been explored to understand their potential in applications such as organic electronics. Studies on brominated benzofuran derivatives, for example, have shown that substitutions on the benzene rings significantly affect these properties, offering insights into how molecular modifications can alter material characteristics (Chen et al., 2010).

科学研究应用

合成方法

与3-苯甲酰基-6-溴-1-苯并呋喃-4,5-二酮相关的化合物的一个显着研究应用涉及高效合成方法的开发。例如,合成3H,3'H-螺[苯并呋喃-2,1'-异吲哚]-3,3'-二酮的方法展示了使用单溴丙二腈 (MBM) 作为无害溴化剂。该方法强调简单性、无毒试剂、操作简便性和高原子经济性,展示了该化合物在促进更绿色的合成方法中的作用 (Kundu et al., 2014)。

缓蚀

另一个重要的应用领域是缓蚀。对螺环丙烷衍生物的研究,包括与3-苯甲酰基-6-溴-1-苯并呋喃-4,5-二酮在结构上相关的化合物,已证明它们在酸性溶液中作为缓蚀剂的有效性。使用各种技术研究了这些化合物的缓蚀性能,突出了这些化合物在工业环境中保护金属免受腐蚀的潜力 (Chafiq et al., 2020)。

抗菌活性

涉及苯并呋喃二酮骨架的合成的化合物已显示出显着的抗菌活性。已经探索了与3-苯甲酰基-6-溴-1-苯并呋喃-4,5-二酮在化学上相关的各种黄酮、黄二酮和螺苯并呋喃的合成和抗菌/抗真菌活性。这些研究揭示了此类化合物作为开发新型抗菌剂的模板的潜力,其中特定衍生物对隐球菌和白色念珠菌等酵母菌表现出显着的活性 (Omolo et al., 2011)。

材料科学和聚合物化学

在材料科学和聚合物化学中,苯并呋喃二酮的衍生物,例如3-苯甲酰基-6-溴-1-苯并呋喃-4,5-二酮,已被研究用于合成新型聚合物材料的应用。对特定二噁烷二酮的有机催化开环聚合的研究揭示了这些化合物在创建具有独特性能的新型聚合物结构方面的潜力,这些结构可能在各种技术应用中很有用 (Boullay et al., 2010)。

属性

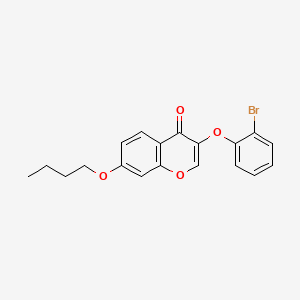

IUPAC Name |

3-benzoyl-6-bromo-1-benzofuran-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7BrO4/c16-10-6-11-12(15(19)14(10)18)9(7-20-11)13(17)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKEHWUESXUHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C2C(=O)C(=O)C(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626965.png)

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B4627002.png)

![1-(3,4-dichlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4627010.png)

![2-methyl-4-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-1(2H)-phthalazinone](/img/structure/B4627013.png)

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)

![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)